(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. These groups are likely to influence the overall shape and properties of the molecule, such as its polarity and reactivity. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the cyanopropenamide group might undergo addition reactions, while the nitrophenyl group could potentially be reduced to an amine . Again, without specific experimental data, it’s difficult to predict the exact reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces . Specific properties would need to be determined experimentally.Scientific Research Applications
Other Potential Uses
Additional areas of interest include:
Keep in mind that while these findings are promising, further research, including clinical trials, is necessary to fully understand the compound’s potential. Always consult scientific literature and experts for the most up-to-date information. If you’d like more details on any specific application, feel free to ask! 🌟
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety measures. Depending on its reactivity and toxicity, this might include wearing protective clothing and working in a well-ventilated area . Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS).
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy or lower toxicity. Alternatively, if it has interesting chemical properties, researchers might study these in more detail or explore its potential uses in materials science .
properties
IUPAC Name |
(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-15-3-5-16(6-4-15)14-35-24-20(27)10-17(11-23(24)34-2)9-18(13-28)25(31)29-21-8-7-19(26)12-22(21)30(32)33/h3-12H,14H2,1-2H3,(H,29,31)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTBBCYALCOILL-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |
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